molecular formula C21H18FN5O2S B2617052 N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1208771-50-9

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2617052
CAS No.: 1208771-50-9
M. Wt: 423.47
InChI Key: ARUBSYURFFORHG-UHFFFAOYSA-N
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Description

N-(4-(3-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure incorporating a benzimidazole core linked via an aminopropyl chain to a thiazole ring, which is further substituted with a 4-fluorobenzamide group. This specific architecture suggests potential for interaction with various biological targets. The benzimidazole moiety is a privileged structure in medicinal chemistry, known for its ability to bind to enzymes and receptors, while the thiazole ring is a common feature in compounds with diverse pharmacological activities . Although the precise biological profile and mechanism of action of this specific compound require experimental determination, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Researchers may find this compound valuable as a chemical tool for probing ion channel function, studying cellular signaling pathways, or as a synthetic intermediate in the development of novel bioactive molecules. Its applications could span neuropharmacology, oncology, and enzymology research, depending on its characterized activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-14-7-5-13(6-8-14)20(29)27-21-24-15(12-30-21)9-10-19(28)23-11-18-25-16-3-1-2-4-17(16)26-18/h1-8,12H,9-11H2,(H,23,28)(H,25,26)(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUBSYURFFORHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-fluorobenzamide group may enhance lipophilicity and binding compared to methoxy or hydroxyl analogs (e.g., compounds 11–15 in ), which exhibit higher melting points (>300°C) due to hydrogen bonding .
  • Thiazole vs. Thiazolidinone: The thiazole ring in the target compound differs from thiazolidinones in , which are conformationally constrained and may exhibit distinct biological profiles.
  • Synthetic Flexibility : The target compound’s propionamide bridge allows for modular synthesis, similar to Pin1 inhibitors in , where varying aniline derivatives modulate activity.
Physicochemical and Spectroscopic Comparisons
  • NMR Profiles : The target compound’s benzimidazole and thiazole protons would resonate near δ 7.5–9.5 ppm, analogous to compound 13b in (δ 7.74–9.59 ppm). The 4-fluorobenzamide group would show characteristic 19F NMR signals around -110 ppm.
  • IR Spectroscopy : Expected C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3150–3300 cm⁻¹), consistent with benzamide and amide functionalities in .
Functional Comparisons
  • Antimicrobial Potential: While the target compound’s activity is unspecified, structurally related thiazolidinones in show antimicrobial effects, suggesting possible overlap.
  • Kinase Inhibition : The benzimidazole-thiazole scaffold is recurrent in kinase inhibitors (e.g., Pin1 inhibitors in ), implicating the target compound in similar pathways.

Biological Activity

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzimidazole moiety : Known for its diverse biological activities, particularly in anticancer therapies.
  • Thiazole ring : Often associated with antimicrobial properties.
  • Fluorobenzamide group : Enhances the lipophilicity and bioavailability of the compound.

This structural diversity contributes to its multifaceted biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted the effectiveness of benzimidazole derivatives against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, demonstrating potent cytotoxicity in 2D assays compared to 3D assays, indicating their potential for further development as antitumor agents .

CompoundCell LineIC50 (μM)Assay Type
Compound 8A5496.75 ± 0.192D
Compound 9HCC8276.26 ± 0.332D
Compound 15NCI-H3581.73 ± 0.012D

These findings suggest that modifications in the chemical structure can significantly impact biological activity, warranting further exploration of structure-activity relationships.

Antimicrobial Activity

In addition to antitumor properties, this compound exhibits promising antimicrobial activity. Testing against various strains of bacteria showed effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) were evaluated using broth microdilution methods following CLSI guidelines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : Similar compounds have shown the ability to bind within the minor groove of AT-DNA, influencing cellular proliferation and apoptosis pathways.
  • Intermolecular Interactions : The presence of hydrogen bonds and π–π stacking interactions among adjacent molecules may enhance stability and bioactivity in solid-state forms .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives where one particular compound demonstrated high selectivity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .

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